Bromoacetamido-PEG5-Propargyl

Description

Evolution and Significance of Bioconjugation in Modern Biological Sciences

Bioconjugation, the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule, has become a cornerstone of modern biological sciences. bionordika.nocreative-biostructure.comsusupport.com This powerful technique allows for the modification of biomolecules, thereby bestowing them with new functions. susupport.com The evolution of bioconjugation has been driven by innovations in chemical, enzymatic, genomic, and computational methods, leading to the development of sophisticated techniques like click chemistry and site-specific labeling. bionordika.no

The significance of bioconjugation is vast, with applications spanning from basic research to therapeutics and diagnostics. susupport.com In research, it is instrumental in creating fusion proteins to study protein-protein interactions and in labeling biomolecules to track their interactions and movements within living cells in real-time. bionordika.nocreative-biostructure.com Therapeutically, bioconjugation is the foundation for creating antibody-drug conjugates (ADCs), which selectively deliver highly potent drugs to cancer cells, and for developing PEGylated proteins with extended circulation times. susupport.combroadpharm.com In diagnostics, it enables the development of sensitive assays and imaging techniques. susupport.com By attaching hydrophilic molecules, bioconjugation can also enhance the solubility and absorption of drugs. bionordika.no

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) linkers are functionalized forms of the biocompatible and hydrophilic polymer, polyethylene glycol. creative-diagnostics.compurepeg.com These linkers are pivotal in modern pharmaceutical research and development, where they are used to connect two molecules, such as a drug and a targeting agent. purepeg.com

Structural and Functional Advantages of PEG in Conjugate Design

The attachment of PEG chains to molecules, a process known as PEGylation, offers numerous advantages in conjugate design. creativepegworks.comnih.gov PEG is non-toxic, non-immunogenic, and highly soluble in water, making it suitable for therapeutic use in humans. purepeg.comucl.ac.be

Key advantages of using PEG linkers include:

Enhanced Solubility: PEG linkers can improve the water solubility of hydrophobic drugs, making them more suitable for intravenous administration. purepeg.comcreativepegworks.com

Increased Stability: PEGylation protects conjugated molecules from enzymatic degradation and can extend their shelf life. creativepegworks.comucl.ac.be

Prolonged Circulation: The increased size of PEGylated molecules prevents their rapid clearance by the kidneys, leading to a longer circulation time in the bloodstream. creativepegworks.comnih.govcheckrare.com

Reduced Immunogenicity: PEG chains can mask the conjugated molecule from the immune system, reducing the risk of an immune response. purepeg.comcreativepegworks.comcheckrare.com

PEG linkers are available in two main forms: monodisperse and polydisperse. Monodisperse PEGs have a single, well-defined molecular weight, while polydisperse PEGs are a mixture of polymers with a range of molecular weights. broadpharm.comcreative-diagnostics.com

Design Principles for Heterobifunctional PEG Linkers in Targeted Research

Heterobifunctional PEG linkers possess two different reactive functional groups at their termini. purepeg.com This dual reactivity allows for the specific and controlled conjugation of two different molecules, a crucial feature in the design of targeted therapies like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). purepeg.comnih.govnih.gov

The design of these linkers is guided by several principles:

Orthogonal Reactivity: The two terminal groups must react with different functional groups under distinct conditions, allowing for sequential and specific conjugation.

Linker Length: The length of the PEG chain is a critical parameter that influences the stability, solubility, and pharmacokinetic properties of the resulting conjugate. nih.govcreative-biolabs.com The optimal length depends on the specific application and the molecules being conjugated. creative-biolabs.com

Flexibility: Flexible linkers, such as those based on PEG, are widely used, but more rigid linkers are also being developed to enhance the stability of the resulting complexes. creative-biolabs.com

Cleavability: Linkers can be designed to be either stable or cleavable. Cleavable linkers are designed to release the active molecule at the target site in response to specific physiological conditions.

Bromoacetamido-PEG5-Propargyl: A Versatile Bifunctional Chemical Tool

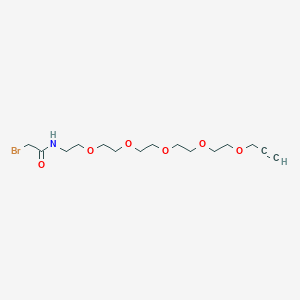

This compound is a heterobifunctional linker that incorporates a bromoacetamide group, a propargyl group, and a five-unit polyethylene glycol spacer. axispharm.comglycomindsynth.comglycomindsynth.combldpharm.comaxispharm.com This specific combination of functional moieties makes it a valuable tool in bioconjugation and chemical biology.

Rationale for Orthogonal Reactivity of Bromoacetamide and Propargyl Moieties

The utility of this compound lies in the distinct and complementary reactivity of its terminal groups, allowing for sequential or "orthogonal" conjugations.

The bromoacetamide group is a thiol-reactive functional group. precisepeg.com It readily reacts with the sulfhydryl group of a cysteine residue in a protein or peptide through a nucleophilic substitution reaction, forming a stable thioether bond. precisepeg.comaxispharm.com This reaction is highly specific for thiols, especially at neutral pH. rsc.org

The propargyl group is a terminal alkyne. This functional group is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. axispharm.comaxispharm.com This reaction forms a stable triazole linkage with an azide-containing molecule. axispharm.comacs.org The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility. acs.org

The orthogonality of these two reactions is crucial. The bromoacetamide group's reaction with a thiol does not interfere with the propargyl group, and vice versa. This allows for a two-step conjugation strategy where a biomolecule can be first linked via its cysteine residue, and then a second molecule containing an azide (B81097) can be attached via the click reaction.

Overview of Potential Research Applications for this compound

The unique properties of this compound open up a wide range of research applications, particularly in the construction of complex biomolecular architectures.

Potential applications include:

Synthesis of Antibody-Drug Conjugates (ADCs): An antibody can be linked to the bromoacetamide group via a cysteine residue, and a cytotoxic drug containing an azide can then be attached to the propargyl group. The PEG spacer enhances the solubility and stability of the resulting ADC. creative-biolabs.commedchemexpress.com

Development of PROTACs: This linker can be used to connect a protein-of-interest binding ligand and an E3 ligase ligand to create a PROTAC for targeted protein degradation. nih.govmedchemexpress.com

Protein Modification and Labeling: A protein can be specifically labeled at a cysteine residue, and then a fluorescent dye, biotin (B1667282), or another reporter molecule with an azide group can be attached for imaging or detection purposes. units.it

Surface Modification: Surfaces can be functionalized with thiol groups and then reacted with the bromoacetamide end of the linker. The exposed propargyl groups can then be used to immobilize azide-containing biomolecules. axispharm.com

Creation of Multicyclic Peptides: The linker can be used to cyclize peptides containing both a cysteine and an azide-functionalized amino acid, creating constrained peptide structures with potentially enhanced biological activity. uva.nl

Properties

IUPAC Name |

2-bromo-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BrNO6/c1-2-4-19-6-8-21-10-12-23-13-11-22-9-7-20-5-3-17-15(18)14-16/h1H,3-14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGNQHUFSFEUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bromoacetamido Peg5 Propargyl

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis of Bromoacetamido-PEG5-Propargyl involves the logical disconnection of its primary functional groups to identify plausible starting materials. The target molecule can be broken down at the amide bond and the two terminal ether linkages of the PEG chain.

A primary retrosynthetic disconnection is at the amide bond, which simplifies the molecule into two key synthons: an amino-terminated PEG5-propargyl ether and a bromoacetylating agent. Further disconnection of the amino-PEG5-propargyl intermediate reveals a propargyl-PEG5-alcohol and an amination reagent. This leads back to a core structure of pentaethylene glycol (PEG5) with one terminus functionalized with a propargyl group and the other with a hydroxyl group. Finally, this intermediate can be traced back to a symmetrically functionalized or monofunctionalized pentaethylene glycol derivative.

Based on this analysis, a forward synthesis strategy is devised. The most strategic starting material is pentaethylene glycol, a commercially available and well-characterized precursor. The synthetic strategy involves a three-stage process:

Monofunctionalization of the PEG5 Core: Introduction of the propargyl group onto one of the terminal hydroxyls of pentaethylene glycol.

Functional Group Interconversion: Conversion of the remaining terminal hydroxyl group into an amine.

Final Functionalization: Acylation of the terminal amine with a bromoacetyl moiety to yield the final product.

This stepwise approach is crucial to avoid the formation of homobifunctional byproducts (e.g., bis-propargyl or bis-bromoacetamido derivatives) and to ensure high purity of the final heterobifunctional linker.

Detailed Synthetic Pathways for this compound Analogs

The synthesis of this compound relies on established and robust chemical transformations. Careful control of reaction conditions and purification at each step are essential for obtaining the desired product with high purity.

The core of the linker is pentaethylene glycol (PEG5), a specific oligoethylene glycol. While polydisperse mixtures of polyethylene (B3416737) glycols are commonly produced by the polymerization of ethylene (B1197577) oxide, the synthesis of a discrete PEG linker like PEG5 requires more precise methods to ensure a defined chain length.

One effective method is a stepwise solid-phase synthesis, which allows for the controlled addition of ethylene glycol units, resulting in a monodisperse product. nih.gov This technique avoids the extensive chromatographic purification required to isolate a single oligomer from a polydisperse mixture. Alternatively, commercially available, high-purity pentaethylene glycol can serve as a direct starting material for subsequent functionalization. lookchem.com

Table 1: Properties of Pentaethylene Glycol

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₂O₆ |

| Molar Mass | 238.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 184 °C at 2 mm Hg |

| Density | 1.126 g/mL at 25 °C |

Note: Data sourced from reference lookchem.com.

The introduction of the propargyl group creates the terminal alkyne necessary for "click chemistry" reactions. broadpharm.comaxispharm.com This is typically achieved through a Williamson ether synthesis. The reaction involves deprotonating one of the terminal hydroxyl groups of the pentaethylene glycol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with propargyl bromide. researchgate.net

To favor monofunctionalization, a molar excess of the PEG5 diol relative to the base and propargyl bromide can be used. The resulting mixture, containing the desired mono-propargylated product, unreacted starting material, and the di-propargylated byproduct, is then separated via column chromatography.

Reaction Scheme: Propargylation of Pentaethylene Glycol HO-(CH₂CH₂O)₅-OH + NaH → Na⁺⁻O-(CH₂CH₂O)₅-OH Na⁺⁻O-(CH₂CH₂O)₅-OH + Br-CH₂-C≡CH → HC≡C-CH₂-O-(CH₂CH₂O)₅-OH + NaBr

The final step is the introduction of the bromoacetamide group, which is highly reactive toward nucleophiles like thiol groups. precisepeg.com This functionalization is a two-step process starting from the Propargyl-PEG5-OH intermediate.

Amination of the Terminal Hydroxyl: The terminal hydroxyl group is first converted into a better leaving group, for instance by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. The resulting tosylate or mesylate is then displaced by an amine source. A common method involves reaction with sodium azide (B81097) (NaN₃) to form an azide intermediate, which is subsequently reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) (in the Staudinger reaction) or catalytic hydrogenation.

Bromoacetylation of the Amine: The resulting Propargyl-PEG5-Amine is then acylated using a bromoacetylating agent. This is typically performed by reacting the amine with bromoacetyl bromide or bromoacetic anhydride (B1165640) in an aprotic solvent with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the HBr byproduct. This reaction yields the final product, this compound. The bromoacetamide group contains a bromide atom that serves as an excellent leaving group in nucleophilic substitution reactions. medkoo.com

The purification of heterobifunctional PEG linkers is a critical step due to the potential for a complex mixture of reactants, intermediates, and byproducts. Given the polar nature of PEG compounds, specialized chromatographic techniques are often required. reddit.com

Table 2: Common Purification Methods for PEGylated Compounds

| Technique | Principle | Application in Synthesis |

|---|---|---|

| Silica Gel Chromatography | Separation based on polarity. | Effective for separating compounds with significant polarity differences, such as the mono-propargylated PEG from the diol starting material. Eluent systems often involve mixtures like chloroform/methanol or ethyl acetate/methanol. reddit.com |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (molecular size). | Useful for removing low molecular weight impurities or separating PEGylated species from unreacted starting materials, particularly when there is a significant size difference. nih.gov |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Can be employed to purify charged intermediates, such as amino-functionalized PEGs, or to remove charged impurities from the final neutral product. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (normal-phase) or hydrophobicity (reverse-phase). | Used for final purification to achieve high purity and for analytical assessment of the final product's purity. |

The PEGylation process can result in a mixture that includes unreacted materials and various PEGylated species. Therefore, a multi-step purification strategy, often combining different chromatographic methods, is necessary to isolate the target heterobifunctional compound with the required purity for subsequent applications.

Analytical Characterization for Structural Confirmation in Research

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is employed. These methods provide detailed information about the molecular structure, mass, and purity of the compound. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. nih.gov

¹H NMR: Provides information on the number and environment of protons. Characteristic signals would be expected for the acetylenic proton of the propargyl group (~2.4 ppm), the methylene (B1212753) protons adjacent to the alkyne (~4.2 ppm), the PEG backbone protons (a complex multiplet, ~3.6 ppm), and the methylene protons of the bromoacetamide group (~3.9 ppm). mdpi.com Integration of these signals helps confirm the ratio of the different moieties.

¹³C NMR: Confirms the carbon skeleton of the molecule, with distinct peaks for the carbons of the propargyl group, the repeating ethylene glycol units, and the carbonyl and methylene carbons of the bromoacetamide group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, confirming its elemental composition. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product. By using a suitable column and mobile phase, it can separate the target compound from any remaining starting materials, byproducts, or isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups. Characteristic absorption bands would include C≡C-H stretching for the alkyne, C-O-C stretching for the ether backbone, and N-H and C=O stretching for the amide group. mdpi.com

Together, these analytical methods provide comprehensive evidence to verify the identity, structure, and purity of the synthesized this compound.

Spectroscopic Methods for Molecular Elucidation (e.g., NMR, MS, IR)

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise structure.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each part of the molecule. The ethylene glycol units of the PEG5 spacer would appear as a complex multiplet or a singlet around 3.6 ppm. mdpi.com The methylene protons adjacent to the bromoacetyl group (Br-CH₂-CO) would be found further downfield, while the protons of the amide (-CO-NH-) would appear as a triplet. The methylene protons of the propargyl group (-CH₂-C≡CH) would show a distinct signal, and the terminal alkyne proton (-C≡CH) would appear as a triplet at approximately 2.4 ppm.

¹³C NMR: The carbon spectrum would corroborate the structure, showing characteristic peaks for the PEG backbone carbons (typically around 70 ppm), the carbonyl carbon of the amide, the carbons of the bromoacetyl group, and the two distinct carbons of the alkyne group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound with high accuracy. nih.gov Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions of the PEGylated molecule, and the resulting mass-to-charge ratio (m/z) provides precise confirmation of the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide bond, the C-O-C stretching of the PEG ether linkages, and the characteristic sharp peak for the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). mdpi.com

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and its derivatives. bldpharm.com Due to the potential for side products during synthesis and the inherent polydispersity of some PEG starting materials, verifying the homogeneity of the final product is critical.

Typically, reverse-phase HPLC (RP-HPLC) is used. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the peak area of the main compound relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, symmetrical peak. This method can effectively separate the desired product from starting materials, reagents, and any side products formed during the reaction.

Synthetic Exploration of this compound Derivatives

The utility of the Bromoacetamido-PEG-Propargyl scaffold can be significantly expanded through synthetic modifications. These alterations allow researchers to fine-tune the linker's properties, such as length, solubility, and reactivity, for specific applications like constructing antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.comjenkemusa.com

Modulation of PEG Spacer Length and Architectural Variations

The length of the PEG spacer is a critical parameter that can influence the properties of the final bioconjugate. It affects solubility, flexibility, and the spatial distance between the two conjugated entities. Altering the PEG chain length can impact biological activity, pharmacokinetics, and targeting efficiency. mdpi.comnih.govnih.gov For example, studies have shown that the length of the PEG linker can significantly affect the targeting of nanocarriers to specific cell subsets. mdpi.comnih.govdovepress.com Synthetic strategies allow for the preparation of linkers with varying numbers of ethylene glycol units (n).

Table 1: Examples of Bromoacetamido-PEGn-Propargyl Linkers with Varied Spacer Lengths

| Compound Name | Number of PEG Units (n) |

|---|---|

| Bromoacetamido-PEG3-Propargyl | 3 |

| Bromoacetamido-PEG4-Propargyl | 4 |

| This compound | 5 |

| Bromoacetamido-PEG8-Propargyl | 8 |

Introduction of Alternative or Additional Functional Groups for Enhanced Research Utility

The synthetic versatility of PEG linkers allows for the introduction of a wide array of functional groups in place of the bromoacetamide or propargyl moieties, creating a diverse toolkit for researchers. mdpi.comsemanticscholar.org This enables conjugation to different functional groups on biomolecules or surfaces and facilitates various reaction chemistries. The propargyl group, for instance, is ideal for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). medchemexpress.com The bromoacetamide group is reactive towards thiol groups (e.g., in cysteine residues). By substituting these ends, linkers with orthogonal reactivities can be created.

Common synthetic strategies involve the desymmetrization of oligo(ethylene glycols) by converting one hydroxyl group, while the other is activated (e.g., as a mesylate) to serve as a precursor for introducing other functionalities like iodo, amino, or thiol groups. nih.gov For example, starting from a common precursor like α-hydroxyl-ω-carboxyl PEG, various propargyl-terminated heterobifunctional PEGs with end groups such as carboxyl, mercapto, or hydrazide can be synthesized. mdpi.comresearchgate.net

Table 2: Examples of Heterobifunctional PEG Linkers with Alternative Functional Groups

| Functional Group 1 | PEG Spacer | Functional Group 2 | Common Application/Reaction |

|---|---|---|---|

| NHS Ester | PEGn | Azide | Amine-reactive (lysine) |

| Maleimide (B117702) | PEGn | Alkyne | Thiol-reactive (cysteine) |

| Azide | PEGn | Carboxylic Acid | Click chemistry |

| Thiol | PEGn | Amine | Thiol-maleimide chemistry |

| Biotin (B1667282) | PEGn | NHS Ester | Biotin-avidin binding |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Bromoacetamido-PEG3-Propargyl |

| Bromoacetamido-PEG4-Propargyl |

| This compound |

| Bromoacetamido-PEG8-Propargyl |

| Bromoacetamido-PEG12-Propargyl |

| Azide-PEGn-NHS Ester |

| Alkyne-PEGn-Maleimide |

| Azide-PEGn-Carboxylic Acid |

| Amine-PEGn-Thiol |

| Biotin-PEGn-NHS Ester |

| DBCO-PEGn-Maleimide |

Mechanistic Chemistry and Orthogonal Reactivity of Bromoacetamido Peg5 Propargyl

Reaction Mechanisms of the Bromoacetamide Moiety

The bromoacetamide group is an α-haloacetamide, a class of reagents well-established for its utility in alkylating nucleophiles. The presence of the bromine atom, an excellent leaving group, adjacent to a carbonyl group, which activates the α-carbon, renders this moiety highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions (e.g., Thiol-Alkylation, Amine Alkylation)

The primary reaction mechanism for the bromoacetamide moiety is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new covalent bond.

Thiol-Alkylation: The most common application of the bromoacetamide group is the alkylation of sulfhydryl (thiol) groups, such as those found in the side chain of the amino acid cysteine. The sulfur atom of a deprotonated thiol (thiolate) acts as a potent nucleophile, attacking the electrophilic methylene (B1212753) carbon of the bromoacetamide. This results in the formation of a highly stable thioether bond. precisepeg.comvectorlabs.com The reaction is generally rapid and proceeds efficiently under mild conditions.

Amine Alkylation: Bromoacetamide can also react with primary and secondary amines, such as the ε-amino group of lysine residues in proteins. scienceasia.org The nitrogen atom of the amine attacks the same electrophilic carbon, displacing bromide and forming a new carbon-nitrogen bond. However, this reaction is typically slower than thiol-alkylation and often requires more basic conditions to ensure the amine is in its more nucleophilic, deprotonated state. thermofisher.com

Specificity and Selectivity Considerations in Biomolecular Conjugation

In the context of modifying proteins and other biomolecules, the selectivity of the bromoacetamide group is crucial. Its reactivity is highly dependent on the nucleophilicity of the target functional groups and the reaction pH.

The sulfhydryl group of cysteine is significantly more nucleophilic than the amino groups of lysine or the imidazole group of histidine, especially at neutral or slightly basic pH. The pKa of a typical cysteine thiol is around 8.5, meaning that as the pH increases towards this value, the concentration of the highly reactive thiolate anion increases, accelerating the alkylation reaction. nih.gov

This differential reactivity allows for the chemoselective targeting of cysteine residues over other nucleophilic amino acids. By controlling the pH, one can favor the thiol-alkylation reaction. Studies have shown that bromoacetyl groups react chemoselectively with thiols at a pH of 8.0 or higher. vectorlabs.comnih.gov While reactions with amines are possible, they are generally less favorable and slower, particularly at pH values where amines remain protonated (pKa of lysine ε-amino group is ~10.5). thermofisher.comnih.gov This pH-dependent kinetic discrimination is a key factor in achieving site-specific protein modification. nih.govresearchgate.net

| Target Residue | Functional Group | Typical pKa | Optimal pH for Reaction | Resulting Bond | Relative Reactivity |

| Cysteine | Sulfhydryl (-SH) | ~8.5 | 7.5 - 9.0 | Thioether | High |

| Lysine | ε-Amino (-NH₂) | ~10.5 | > 9.0 | Secondary Amine | Moderate |

| Histidine | Imidazole | ~6.0 | > 7.0 | Alkylated Imidazole | Low to Moderate |

| Methionine | Thioether | N/A | Variable | Sulfonium Ion | Low (generally if thiols are absent) thermofisher.com |

Kinetic Aspects of Bromoacetamide Reactivity in Aqueous Media

The rate of the SN2 reaction between bromoacetamide and nucleophiles in aqueous solutions is influenced by several factors:

pH: As discussed, pH is a critical determinant of the reaction rate. For thiol alkylation, the rate increases as the pH approaches and surpasses the pKa of the thiol group, due to the increased concentration of the more nucleophilic thiolate anion. raineslab.com

Nucleophile Concentration: As a bimolecular reaction, the rate is directly proportional to the concentrations of both the bromoacetamide reagent and the nucleophile.

Temperature: Increasing the temperature generally increases the reaction rate, consistent with Arrhenius kinetics.

Solvent: While often performed in aqueous buffers for biological applications, the solvent polarity can influence reactivity. researchgate.netsemanticscholar.org

Compared to their iodoacetamide counterparts, bromoacetamides are slightly less reactive but offer a good balance of reactivity and stability. thermofisher.comthermofisher.com The thioether bond formed from the reaction is highly stable, which is a significant advantage over other linkages like the one formed by maleimide-thiol reactions, which can undergo a reverse Michael addition under certain conditions. vectorlabs.com

Reaction Mechanisms of the Propargyl Moiety

The propargyl group features a terminal alkyne (—C≡CH), a versatile functional group that is the cornerstone of several powerful "click chemistry" reactions. These reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including water. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Mechanism

The most prominent reaction of the propargyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, exclusively forming a 1,4-disubstituted 1,2,3-triazole ring. creative-biolabs.com The reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed version. organic-chemistry.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.orgacs.org

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of a Copper-Acetylide Complex: The Cu(I) catalyst first coordinates with the terminal alkyne of the propargyl group to form a copper(I) acetylide intermediate. creative-biolabs.comresearchgate.net This step increases the acidity of the terminal alkyne proton and activates the alkyne for reaction. Some studies suggest that dimeric or multimeric copper species may be involved, potentially accelerating the reaction. acs.orgnih.gov

Coordination with Azide (B81097): The organic azide then coordinates to the copper center of the acetylide complex, bringing the two reactive partners into close proximity. nih.gov

Cycloaddition: A stepwise process follows, leading to the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.org

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst to complete the cycle. organic-chemistry.orgcreative-biolabs.com

The CuAAC reaction is highly robust, functioning over a broad pH range (typically 4 to 12) and in various solvents, including water. organic-chemistry.orgacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Copper-Free Click Chemistries

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. tcichemicals.comchempep.com This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative.

In SPAAC, the terminal alkyne of a molecule like Bromoacetamido-PEG5-Propargyl reacts with a strained cyclic alkyne (e.g., a cyclooctyne derivative like DIBO, DIFO, or DBCO) that is functionalized with an azide. The driving force for the reaction is the release of the substantial ring strain (~18 kcal/mol in cyclooctyne) in the cyclic alkyne upon forming the more stable, fused triazole ring system. merckmillipore.comnih.gov

The mechanism of SPAAC is a concerted [3+2] cycloaddition. chempep.com Unlike the stepwise, copper-mediated process, the azide and the strained alkyne react directly without a catalyst. The high energy of the strained alkyne lowers the activation energy of the cycloaddition significantly, allowing the reaction to proceed rapidly at physiological temperatures. nih.gov This bioorthogonality—reacting swiftly and specifically without interfering with native biological processes—makes SPAAC invaluable for live-cell imaging and in vivo studies. merckmillipore.comwikipedia.org

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne Partner | Terminal Alkyne (e.g., Propargyl) | Strained Cycloalkyne |

| Azide Partner | Any organic azide | Any organic azide |

| Regioselectivity | Forms 1,4-disubstituted triazole exclusively | Forms a mixture of regioisomers (less of a concern in bioconjugation) |

| Biocompatibility | Limited for in vivo use due to copper toxicity | Excellent, widely used in living systems |

| Reaction Rate | Very fast (rate acceleration of 10⁷-10⁸) | Very fast (dependent on the specific strained alkyne used) |

Principles of Orthogonal and Sequential Bioconjugation with this compound

The core utility of this compound lies in its orthogonal reactivity, which allows for the sequential conjugation of two different molecules. creative-biolabs.com The bromoacetamide group is an electrophile that selectively reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins, via an SN2 mechanism. nih.gov This reaction is relatively fast and efficient under physiological conditions. nih.gov

The terminal alkyne group, on the other hand, is typically unreactive towards biological nucleophiles, making it an ideal handle for a subsequent, orthogonal reaction. nih.govresearchgate.net The most common reaction involving the alkyne is the [3+2] cycloaddition with an azide, which can be either copper(I)-catalyzed (CuAAC or "click" chemistry) or strain-promoted (SPAAC). nih.govru.nlmdpi.com This orthogonality ensures that the bromoacetamide and alkyne groups react independently of each other, allowing for a controlled, stepwise functionalization.

Design Strategies for Multi-Step Functionalization

The design of multi-step functionalization strategies using this compound hinges on the differential reactivity of its two ends. A typical strategy involves a two-step process:

First Conjugation: The bromoacetamide moiety is reacted with a biomolecule containing a free thiol group, such as a protein with an accessible cysteine residue. This step forms a stable thioether bond.

Second Conjugation: The now-alkyne-functionalized biomolecule is then reacted with a second molecule that has been tagged with an azide group. This "click" reaction forms a stable triazole linkage.

The order of these reactions can be reversed, where the alkyne is reacted first, followed by the bromoacetamide, depending on the specific molecules being conjugated and the desired final architecture.

The PEG5 linker plays a crucial role in these strategies. Its length and flexibility can influence the efficiency of the conjugation reactions by providing spatial separation between the conjugated molecules. chempep.comnih.gov This can be particularly important when conjugating large biomolecules, as it can overcome steric hindrance. Furthermore, the hydrophilic nature of the PEG linker enhances the solubility of the resulting conjugate in aqueous buffers, which is essential for biological applications. axispharm.comcreativepegworks.combiochempeg.com

Advantages in Constructing Complex Molecular Architectures for Research

The use of heterobifunctional linkers like this compound offers significant advantages in the construction of complex molecular architectures for various research applications, including the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized nanoparticles.

The key advantages include:

Precision and Control: Orthogonal chemistry allows for the precise and stoichiometric connection of different molecular components, minimizing the formation of undesirable side products and homo-oligomers. creative-biolabs.com

Versatility: The ability to independently address two different functional groups provides a modular approach to building complex structures. A wide variety of azide- and thiol-containing molecules can be incorporated, enabling the creation of diverse conjugates. rsc.org

Improved Properties: The inclusion of a PEG linker can enhance the pharmacokinetic and pharmacodynamic properties of the final construct. axispharm.comcreativepegworks.com PEGylation can increase solubility, stability, and circulation time while reducing immunogenicity. axispharm.comcreativepegworks.combiochempeg.com

Access to Novel Structures: This methodology facilitates the synthesis of molecules that would be difficult or impossible to create using traditional synthetic methods. For example, it allows for the site-specific labeling of proteins and the creation of well-defined bioconjugates with controlled valency and geometry. maastrichtuniversity.nl

The ability to construct complex and well-defined molecular architectures is critical for advancing our understanding of biological processes and for the development of new therapeutic and diagnostic agents.

Advanced Methodologies and Academic Research Applications of Bromoacetamido Peg5 Propargyl

Site-Specific Labeling and Modification of Biomolecules for Research

The dual functionality of Bromoacetamido-PEG5-Propargyl makes it an effective reagent for the site-specific labeling and modification of a wide range of biomolecules. This capability is crucial for studying the structure, function, and interactions of proteins, nucleic acids, and other biological macromolecules.

Precision Protein Functionalization (e.g., Cysteine-Specific Labeling)

The bromoacetamide group is a key feature for precision protein functionalization, as it reacts selectively with nucleophilic sulfhydryl groups (-SH) found on cysteine residues. precisepeg.com This thiol-alkylation reaction proceeds via a nucleophilic substitution, where the thiol group attacks the carbon atom bearing the bromine, displacing the bromide leaving group to form a stable thioether bond. precisepeg.com This reaction is highly specific for cysteines under controlled pH conditions (typically neutral to slightly basic), allowing for the precise attachment of the linker to a known location on a protein's surface, provided a reactive cysteine is present or has been genetically engineered into the sequence.

The PEG spacer confers several advantages, including increased water solubility of the linker and the resulting conjugate, and it provides a flexible arm that separates the protein from the terminal propargyl group. This spacing is critical for ensuring that the propargyl handle remains accessible for subsequent click chemistry reactions without being sterically hindered by the protein's structure. axispharm.com This method is a cornerstone for creating well-defined protein conjugates for various research applications, from imaging to diagnostics. precisepeg.com

| Feature | Description | Significance in Research |

|---|---|---|

| Reactive Group | Bromoacetamide | Enables covalent and site-specific attachment to cysteine residues. precisepeg.com |

| Target Residue | Cysteine (thiol group) | Allows for predictable labeling at specific sites on a protein sequence. |

| Bond Formed | Stable Thioether Bond | Creates a permanent link between the protein and the PEG-propargyl moiety. axispharm.com |

| PEG5 Spacer | Hydrophilic and flexible chain | Improves solubility and minimizes steric hindrance for subsequent reactions. axispharm.com |

| Terminal Group | Propargyl (Alkyne) | Provides a bioorthogonal handle for further modification via click chemistry. medchemexpress.com |

Nucleic Acid and Oligonucleotide Modification

While the bromoacetamide end of the linker is tailored for proteins, the propargyl end is exceptionally useful for modifying nucleic acids and oligonucleotides. The terminal alkyne group is a key component for "click chemistry," a reaction that joins an alkyne with an azide (B81097) to form a stable triazole ring. biosyn.com This reaction is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups found in biological systems. nih.gov

In a common strategy, an oligonucleotide is first synthesized with a primary amine group at a specific position (e.g., the 5' or 3' end). This amine can then be coupled with an azide-containing molecule. Subsequently, this compound can be attached to a cysteine-containing peptide or protein. The alkyne-functionalized linker on the protein can then be "clicked" to the azide-functionalized oligonucleotide, creating a stable protein-DNA or protein-RNA conjugate. This methodology is instrumental in developing therapeutic agents, diagnostic tools, and research reagents for studying nucleic acid-protein interactions. creative-biogene.com

Surface and Material Functionalization for Bio-Interfacing Research

The applications of this compound extend to the functionalization of surfaces and materials for creating advanced bio-interfaces. precisepeg.com This is critical for developing biosensors, biocompatible coatings, and platforms for cell culture and tissue engineering. The linker's dual reactivity allows for a controlled, stepwise immobilization of biomolecules.

For example, a solid surface (such as a glass slide, gold nanoparticle, or polymer bead) can be chemically modified to present azide groups. This compound can then be reacted with these azide-functionalized surfaces via CuAAC, covalently attaching the linker through its propargyl end. This results in a surface decorated with reactive bromoacetamide groups. Cysteine-containing biomolecules, such as proteins or peptides, can then be selectively immobilized onto this surface through the thiol-alkylation reaction. precisepeg.com The PEG linker helps to extend the biomolecule away from the surface, preserving its native conformation and activity by reducing surface-induced denaturation.

Development of Chemical Probes and Activity-Based Profiling Agents

In the field of chemical proteomics, this compound serves as a foundational building block for designing sophisticated chemical probes. These probes are essential tools for activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function directly in complex biological systems. nih.govnih.gov

Design and Synthesis of Proteomic Probes Utilizing Dual Reactivity

ABPP probes are designed with at least two key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag for detection and enrichment. researchgate.net this compound elegantly provides the basis for such probes. The bromoacetamide group can act as the warhead, targeting catalytically active cysteine residues found in the active sites of many enzyme classes, such as certain proteases and dehydrogenases. nih.gov

The terminal propargyl group functions as a versatile reporter handle. medchemexpress.com It is small and biologically inert, minimizing perturbation of the probe's activity and cell permeability. nih.gov After the probe has covalently labeled its target protein within a cell or cell lysate, a reporter molecule containing an azide group (e.g., biotin-azide for enrichment or a fluorophore-azide for imaging) can be attached via the CuAAC reaction. acs.orgbiorxiv.org This two-step approach allows for greater experimental flexibility than using bulky, pre-tagged probes. nih.gov

| Probe Component | Function | Provided by this compound |

|---|---|---|

| Recognition Group | Provides binding affinity and selectivity for the target protein (optional, can be added to the linker). | N/A (The linker itself is the core structure). |

| Reactive Group ("Warhead") | Forms a covalent bond with the target protein, often in the active site. | Bromoacetamide Group (targets cysteines). |

| Spacer | Connects the reactive group and reporter handle, providing solubility and reducing steric hindrance. | PEG5 Linker. |

| Reporter Handle | Enables downstream detection, visualization, or enrichment of the labeled protein. | Propargyl (Alkyne) Group. |

Application in Target Identification and Pathway Elucidation in Chemical Proteomics

Probes built from this compound are powerful tools for target identification and elucidating biological pathways. nih.gov In a typical chemical proteomics workflow, a complex biological sample, such as a cell lysate or even live cells, is treated with the probe. nih.govbiorxiv.org The probe covalently labels its protein targets based on the reactivity of the bromoacetamide warhead.

After labeling, the proteome is harvested, and the propargyl-tagged proteins are conjugated to an azide-biotin tag via click chemistry. biorxiv.org The biotin (B1667282) tag allows for the selective enrichment of the labeled proteins from the complex mixture using streptavidin-coated beads. The enriched proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis identifies the proteins that were labeled by the probe and can even pinpoint the specific site of modification, providing direct evidence of a probe-protein interaction and offering insights into enzyme activity and function within cellular pathways. acs.orgnih.gov This entire process is fundamental to discovering new drug targets and understanding the mechanism of action of bioactive small molecules. rsc.org

Construction of Complex Bioconjugates and Supramolecular Assemblies

The unique bifunctional nature of this compound makes it an ideal reagent for the stepwise or sequential construction of complex biomolecular structures. This capability is leveraged in several advanced research applications.

Synthesis of Protein-Polymer Conjugates and Research Constructs

In the synthesis of protein-polymer conjugates, this compound can be used to first attach a "clickable" handle to a protein of interest. rsc.org The bromoacetamido end of the linker reacts with a cysteine residue on the protein surface. tandfonline.comucl.ac.uk Once the protein is "propargylated," a polymer chain that has been functionalized with an azide group can be attached via CuAAC. This "grafting-to" approach allows for the creation of well-defined protein-polymer conjugates with precise control over the site of polymer attachment. nih.gov

| Reagent/Molecule | Functional Group | Role in Conjugation |

| This compound | Bromoacetamido | Reacts with protein cysteine residues |

| This compound | Propargyl (Alkyne) | Provides a "clickable" site for polymer attachment |

| Azide-functionalized Polymer | Azide | Reacts with the propargyl group via CuAAC |

| Protein | Cysteine Thiol | Site of initial linker attachment |

This methodology is valuable for creating research constructs designed to study the effects of PEGylation on protein stability, pharmacokinetics, and immunogenicity, without the heterogeneity that can result from less specific conjugation methods. medchemexpress.com

Assembly of Research Scaffolds for Multivalent Interactions

Multivalent interactions, where multiple ligands on one entity bind to multiple receptors on another, are a key principle in biology, often leading to significantly enhanced binding affinity and specificity. nih.govacs.org this compound is a useful tool for assembling research scaffolds that can present multiple copies of a ligand in a defined manner.

The synthesis of such scaffolds often involves a central core molecule decorated with multiple azide groups. A protein or peptide of interest can first be modified with this compound. This propargylated biomolecule can then be "clicked" onto the azide-functionalized scaffold. rsc.org This approach allows for the creation of multivalent displays of the protein or peptide, which can be used to investigate the effects of valency on receptor binding and signaling. The PEG5 linker in this context helps to ensure that the attached biomolecules are sufficiently spaced to interact with their targets without steric interference.

Integration into Nanomaterial Functionalization for Research Tools

The functionalization of nanomaterials, such as gold nanoparticles or carbon nanotubes, with biological molecules is a rapidly growing area of research for applications in sensing, imaging, and drug delivery. acs.orgnih.gov this compound can be used to create hybrid nanomaterials with precisely attached proteins.

For instance, a protein can be modified with the linker as described previously. In parallel, the surface of a nanomaterial can be functionalized with azide groups. The propargylated protein can then be attached to the nanomaterial surface via click chemistry. mdpi.com This strategy offers a high degree of control over the orientation and density of the protein on the nanomaterial surface. The resulting functionalized nanomaterials can be used as research tools to study cellular uptake, targeting, and other biological processes. The hydrophilic PEG5 spacer can also improve the colloidal stability of the functionalized nanoparticles in biological media. bioglyco.com

Integration into Advanced Analytical and Imaging Methodologies

The specific reactivity of the functional groups in this compound also allows for its integration into sophisticated analytical and imaging workflows.

Mass Spectrometry-Based Proteomics Workflows

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are often used to label and identify specific proteins or post-translational modifications. ebrary.netyoutube.com The bromoacetamido group of the linker can be used to covalently label cysteine residues in a proteome. This modification introduces a unique mass shift that can be detected by mass spectrometry, allowing for the identification of the modified peptide and, by extension, the protein. ucsf.edunih.gov

Furthermore, the propargyl group serves as a bioorthogonal handle for further derivatization. nih.govacs.org After labeling proteins in a complex mixture, an azide-containing reporter tag (e.g., biotin-azide) can be attached via click chemistry. The biotin tag can then be used to enrich the labeled proteins from the mixture using streptavidin-coated beads. The enriched proteins can subsequently be identified by mass spectrometry. This two-step approach enhances the sensitivity and specificity of proteomic analyses of cysteine-containing proteins. tue.nl

| Step | Reagent/Technique | Purpose |

| 1. Labeling | This compound | Covalent modification of cysteine-containing proteins |

| 2. Derivatization | Azide-Biotin via Click Chemistry | Attachment of an enrichment handle |

| 3. Enrichment | Streptavidin Affinity Purification | Isolation of labeled proteins |

| 4. Analysis | Mass Spectrometry | Identification of enriched proteins |

Development of Fluorescent and Imaging Probes for Cellular and Molecular Research

The propargyl group of this compound is a versatile anchor for the attachment of fluorescent dyes. nih.govresearchgate.net A common strategy in chemical biology is to design probes where a protein-binding moiety is linked to a fluorophore. nih.govbohrium.com In this context, the bromoacetamido group can be used to target a specific cysteine-containing protein. An azide-functionalized fluorophore can then be attached to the propargyl end of the linker via click chemistry.

This modular approach allows for the facile synthesis of a variety of fluorescent probes for different target proteins, simply by changing the protein of interest. The resulting probes can be used in cellular imaging experiments to visualize the localization and dynamics of the target protein. The PEG5 spacer can help to distance the fluorophore from the protein surface, which may reduce quenching effects and improve the brightness of the probe. nih.gov

Strategies for Affinity Capture and Enrichment in Proteomic Studies

This compound is a versatile chemical probe employed in proteomics to selectively capture and enrich proteins based on the reactivity of their cysteine residues. This strategy, a subset of activity-based protein profiling (ABPP) and chemoproteomics, leverages the compound's bifunctional nature to first covalently label proteins and then isolate them from complex biological mixtures such as cell lysates. researchgate.net The process facilitates the identification of protein targets, the study of enzyme function, and the characterization of post-translational modifications involving cysteine thiols.

The core of this affinity capture strategy relies on a two-step process. The first step is the covalent modification of proteins, and the second is the bioorthogonal ligation to an affinity tag for enrichment.

Step 1: Covalent Labeling of Cysteine Residues

The bromoacetamido group of this compound serves as the reactive moiety, or "warhead," that specifically targets the nucleophilic thiol side chain of cysteine residues. researchgate.net This reaction, known as alkylation, forms a stable covalent thioether bond between the probe and the protein. The specificity for cysteine is high under controlled pH conditions (typically around neutral), although cross-reactivity with other nucleophilic residues like lysine can occur, it is generally minimal. researchgate.net This targeted labeling allows researchers to "tag" a sub-proteome of proteins that contain accessible and reactive cysteine residues.

Step 2: Bioorthogonal "Click Chemistry" for Affinity Tagging

Following the labeling of proteins, the propargyl group at the other end of the this compound molecule acts as a bioorthogonal handle. This alkyne group does not react with biological molecules within the cell lysate, ensuring its availability for a highly specific chemical reaction. nih.gov The most common reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." nih.govnih.gov

In this step, an azide-containing reporter tag, such as Azide-Biotin, is introduced to the lysate. In the presence of a copper(I) catalyst, the azide group of the biotin tag reacts with the propargyl group on the labeled proteins, forming a stable triazole linkage. nih.govnih.gov This reaction is highly efficient and specific, ensuring that only the proteins previously labeled with this compound become biotinylated. The polyethylene (B3416737) glycol (PEG5) linker enhances the solubility of the probe in aqueous buffers and provides spatial separation between the protein and the affinity tag, which can improve the efficiency of the subsequent enrichment step.

Step 3: Enrichment of Tagged Proteins

Once the target proteins are biotinylated, they can be selectively captured and enriched using affinity chromatography. The lysate is typically incubated with a solid support matrix, such as agarose or magnetic beads, that is coated with streptavidin. Streptavidin has an exceptionally high affinity for biotin, allowing for the efficient pull-down of the biotinylated proteins while the rest of the proteome is washed away. nih.gov

Step 4: Identification and Quantification by Mass Spectrometry

After enrichment, the captured proteins are eluted from the beads, typically through denaturation. These enriched proteins are then digested into smaller peptides, usually with an enzyme like trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer identifies the peptides, which are then bioinformatically mapped back to their parent proteins. This allows for the identification of the proteins that were initially labeled by this compound.

Quantitative proteomic strategies can also be integrated into this workflow. For instance, stable isotope labeling techniques can be used to compare the abundance of enriched proteins between different experimental conditions, providing insights into changes in protein activity or expression.

Detailed Research Findings

Research utilizing this affinity capture strategy with cysteine-reactive probes has led to significant advancements in understanding the "ligandable" proteome. For example, competitive profiling experiments use this method to identify the protein targets of drugs or small molecules. In such an experiment, a cell lysate is pre-incubated with a compound of interest before being treated with this compound. If the compound binds to the cysteine residue of a particular protein, it will block the labeling by the probe. By comparing the proteins enriched from the treated and untreated samples, researchers can identify the specific targets of the compound.

This methodology has been instrumental in screening for new drug candidates and understanding the off-target effects of existing drugs. Furthermore, it has been adapted to study dynamic post-translational modifications, such as S-nitrosylation, where the labile S-NO bond is replaced with the stable tag provided by the probe, enabling the identification of proteins regulated by nitric oxide signaling. nih.govnih.govfrontiersin.orgaginganddisease.orgresearchgate.net

The following interactive data table presents representative findings from a hypothetical chemoproteomic study using this compound to profile accessible cysteine-containing proteins in a human cell line. The data illustrates the types of proteins typically identified and their functional classifications.

| Protein ID | Gene Symbol | Protein Name | Function | Peptide Count |

| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis, Apoptosis, Membrane trafficking | 15 |

| P62258 | ACTG1 | Actin, cytoplasmic 2 | Cytoskeleton, Cell motility | 12 |

| P08670 | VIM | Vimentin | Intermediate filament, Cytoskeleton | 10 |

| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | Protein folding, Chaperone | 9 |

| P10809 | HSP90AA1 | Heat shock protein HSP 90-alpha | Protein folding, Signal transduction | 8 |

| Q06830 | PRDX1 | Peroxiredoxin-1 | Redox regulation, Antioxidant | 7 |

| P00338 | LDHA | L-lactate dehydrogenase A chain | Glycolysis, Metabolism | 6 |

| P27348 | GSTP1 | Glutathione S-transferase P | Detoxification, Drug metabolism | 5 |

Comparative Analysis and Future Perspectives in Bromoacetamido Peg5 Propargyl Research

Comparative Evaluation with Other Heterobifunctional Linkers

The efficacy of a heterobifunctional linker is determined by the specific reactivity of its terminal groups and the physicochemical properties imparted by its spacer. Bromoacetamido-PEG5-Propargyl's utility is best understood when compared with other linkers possessing different reactive functionalities and structural characteristics.

The bromoacetamide and propargyl groups of this compound dictate its reaction kinetics and compatibility with various functional groups present in biological macromolecules. The bromoacetamide moiety is particularly effective for targeting cysteine residues, whose thiol side chains are strong nucleophiles. nih.gov This reaction proceeds via a nucleophilic substitution mechanism. In comparison, other popular thiol-reactive groups like maleimides also exhibit high reactivity towards thiols through a Michael addition reaction, typically within a pH range of 6.5-7.5. However, the resulting thioether bond from a maleimide (B117702) reaction can sometimes undergo a retro-Michael reaction, leading to potential instability of the conjugate. The thioether bond formed by the bromoacetamide group is generally more stable.

The propargyl group on the other end of the linker is designed for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.commedchemexpress.com These reactions are known for their high efficiency, specificity, and biocompatibility, as they proceed with high yields under mild, aqueous conditions and are orthogonal to most biological functional groups. nih.govrsc.org This makes the propargyl group highly compatible with complex biological systems. Other click chemistry functionalities, such as those involving tetrazines or norbornenes, also offer rapid and specific ligation but may have different kinetic profiles and reagent availability. researchgate.net

The following table provides a comparative overview of the reaction characteristics of functional groups found in this compound and other common heterobifunctional linkers.

| Functional Group | Target Residue/Group | Reaction Type | Key Advantages | Potential Limitations |

| Bromoacetamide | Cysteine (Thiol) | Nucleophilic Substitution | Forms a stable thioether bond. | Can react with other nucleophiles at high pH. |

| Propargyl (Alkyne) | Azide (B81097) | Cycloaddition (Click Chemistry) | High specificity, efficiency, and biocompatibility. nih.govrsc.org | CuAAC requires a copper catalyst which can be cytotoxic. |

| Maleimide | Cysteine (Thiol) | Michael Addition | High thiol specificity at neutral pH. | Potential for retro-Michael reaction leading to instability. |

| NHS Ester | Lysine (Amine) | Acylation | Highly reactive with primary amines. | Hydrolytically unstable in aqueous solutions. |

| Azide | Alkyne, Cyclooctyne | Cycloaddition (Click Chemistry) | High specificity and biocompatibility. scbt.com | Can be reduced by cellular thiols. |

The polyethylene (B3416737) glycol (PEG) spacer is a critical component of modern heterobifunctional linkers, and its length and structure significantly influence the properties of the resulting bioconjugate. nih.gov The PEG5 chain in this compound provides a balance of hydrophilicity and spatial separation between the conjugated molecules.

Impact of PEG Length:

Solubility and Aggregation: The hydrophilic nature of the PEG chain enhances the water solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules. thermofisher.comchempep.com This can prevent aggregation and improve the handling of the bioconjugate in aqueous buffers. thermofisher.com

Steric Hindrance: The length of the PEG spacer can be modulated to control the distance between the two conjugated molecules. A longer PEG chain can overcome steric hindrance, allowing large biomolecules, such as antibodies or enzymes, to interact with their targets without obstruction. nih.gov Conversely, an excessively long linker might lead to unwanted flexibility, potentially hindering the optimal orientation required for certain applications, such as in the formation of a stable ternary complex in PROTACs. researchgate.net

Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life. chempep.comcreativepegworks.com The length of the PEG chain directly correlates with this effect; however, very long PEG chains can sometimes lead to accumulation in the liver and spleen. creativepegworks.com

Immunogenicity: PEG is generally considered to have low immunogenicity. thermofisher.comchempep.com However, the potential for the development of anti-PEG antibodies is a consideration in therapeutic contexts, and the length and structure of the PEG chain can influence this response. creativepegworks.com

The following table summarizes the general effects of PEG linker length on the properties of bioconjugates.

| Property | Shorter PEG Chain | Longer PEG Chain |

| Solubility | Moderate increase | Significant increase |

| Flexibility | Less flexible | More flexible |

| Steric Hindrance Mitigation | Less effective | More effective |

| Circulation Half-life | Shorter | Longer |

| Potential for Immunogenicity | Lower | Higher |

Strategic Advantages and Contextual Limitations in Diverse Research Settings

The choice of this compound as a crosslinking agent depends heavily on the specific experimental context. Its unique combination of reactive groups and a defined PEG spacer offers distinct advantages in certain research settings while also presenting limitations that must be considered.

In controlled in vitro environments, this compound provides a high degree of precision for conjugating purified proteins, peptides, and other biomolecules.

Advantages:

Site-Specific Modification: The bromoacetamide group allows for the targeted modification of cysteine residues. nih.gov This is particularly advantageous for proteins where a cysteine has been engineered into a specific location to control the site of conjugation.

Orthogonal Ligation: The propargyl group enables a subsequent, highly specific "click" reaction with an azide-modified molecule. axispharm.com This two-step, orthogonal approach minimizes the formation of undesirable side products and allows for the sequential assembly of complex bioconjugates.

Enhanced Solubility: The PEG5 spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for maintaining the stability and activity of biomolecules during biochemical assays. thermofisher.com

Limitations:

Requirement for Free Thiols: The use of the bromoacetamide functionality is contingent on the presence of a free, accessible thiol group on one of the molecules to be conjugated. For proteins lacking a suitable cysteine, genetic engineering may be required.

Catalyst Considerations for CuAAC: While the propargyl group itself is benign, the most common form of click chemistry, CuAAC, requires a copper(I) catalyst. While generally efficient, copper ions can be cytotoxic and may interfere with the function of certain proteins, necessitating careful purification of the final conjugate. Copper-free click chemistry methods, such as SPAAC, can circumvent this issue but often involve more complex and sterically hindered reagents.

When moving from simple in vitro systems to more complex ex vivo and cellular models, additional factors come into play that can affect the performance of this compound.

Advantages:

Biocompatibility of Click Chemistry: The bioorthogonal nature of the azide-alkyne cycloaddition makes the propargyl end of the linker well-suited for use in cellular environments, as it does not cross-react with endogenous functional groups. mdpi.com

Controlled Assembly in Complex Milieus: The ability to perform a two-step conjugation can be advantageous in a cellular context. For instance, a protein can be first modified with the linker via its bromoacetamide group, purified, and then introduced to cells where it can undergo a specific click reaction with a second, azide-tagged molecule.

Limitations:

Off-Target Reactivity: While the bromoacetamide group is highly reactive towards thiols, the cellular environment is rich in nucleophiles, including the thiol-containing antioxidant glutathione. This can lead to the scavenging of the linker before it can react with its intended target protein.

Complexity of the Cellular Environment: The crowded and dynamic nature of the intracellular space can present challenges for efficient bioconjugation that are not encountered in dilute, purified systems.

Emerging Research Directions and Unexplored Potential

The field of heterobifunctional linkers is continuously evolving, with ongoing efforts to develop new functionalities and applications. This compound and similar architectures are at the forefront of these advancements.

Emerging Trends:

Advanced Proteomics: The combination of a targeted covalent modification (bromoacetamide) and a bioorthogonal handle (propargyl) makes this linker a powerful tool for chemical proteomics. mdpi.com It can be used to label specific proteins in complex lysates or even in living cells, followed by click-chemistry-mediated attachment of reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to identify drug targets or study protein-protein interactions.

Development of Targeted Therapeutics: This class of linkers is integral to the design of sophisticated therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). nih.govbiochempeg.com In ADCs, the linker connects a cytotoxic drug to an antibody, and its stability and cleavage properties are critical. In PROTACs, the linker's length and composition are crucial for inducing the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. researchgate.net The precise length of the PEG5 spacer can be systematically varied to optimize the efficacy of such constructs. nih.gov

Novel Biomaterials: The ability to precisely connect different molecular entities opens up possibilities for the creation of novel hydrogels and other biomaterials. For example, proteins could be crosslinked into a hydrogel matrix using this linker, with the propargyl group available for subsequent modification to introduce other functionalities.

Unexplored Potential:

In Situ Drug Assembly: The orthogonal reactivity of the linker's ends could be exploited for in situ drug assembly, where two non-active precursor molecules are delivered to a target tissue and then linked together to form an active therapeutic.

Multi-functional Probes: The propargyl group can participate in reactions beyond the standard CuAAC, potentially allowing for the development of multi-functional probes that can be sequentially modified with different reporter groups.

Dynamic Covalent Chemistry: While the bromoacetamide forms a stable bond, future linker designs could incorporate reversible covalent chemistries to allow for dynamic or responsive bioconjugates that can change their properties in response to specific biological stimuli.

Synergistic Combinations with Novel Bioorthogonal Chemistries

The propargyl group of this compound serves as a chemical handle for alkyne-azide cycloaddition reactions, a cornerstone of bioorthogonal chemistry. researchgate.net The future of its application lies not in isolation but in synergistic combination with other orthogonal reaction pairs to enable simultaneous and multiplexed labeling of different biomolecules. nih.gov By using multiple, mutually exclusive reactions, researchers can probe complex biological systems with greater precision. nih.gov

For instance, after attaching this compound to a target protein via its bromoacetamide group, the pendant alkyne is available for a strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org Concurrently, another biomolecule could be tagged using an entirely different bioorthogonal pair, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov This dual-labeling strategy allows for the investigation of protein-protein interactions or the assembly of complex multicomponent systems in situ. The development of new 1,3-dipoles, like nitrones, which can also react with alkynes, further expands this toolbox, offering tunable reaction kinetics for different experimental needs. nih.govresearchgate.net

| Reaction Pair | Typical Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

|---|---|---|---|

| SPAAC | Azide + Strained Alkyne (e.g., Cyclooctyne) | 10⁻³ - 1 | Copper-free, highly biocompatible. nih.gov |

| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 - 10⁶ | Extremely fast kinetics, suitable for in vivo applications. nih.gov |

| SPANC | Nitrone + Strained Alkyne | Up to 60 | Rapid kinetics, orthogonal to azide-based click chemistry. researchgate.net |

| Thiol-yne Click | Thiol + Alkyne | Variable (often photoinitiated) | Spatially and temporally controllable with light. nih.gov |

Advancement in Automation and High-Throughput Methodologies for Synthesis and Application

The modular nature of this compound makes it highly amenable to the automated and high-throughput methodologies that are revolutionizing drug discovery and chemical biology. nih.gov The synthesis of heterobifunctional linkers and the chemical probes derived from them is increasingly moving towards parallel and automated platforms to accelerate the discovery process. nih.govstrath.ac.uk

High-Throughput Synthesis: Automated platforms can facilitate the rapid synthesis of a library of probes based on the this compound scaffold. strath.ac.uk By combining a diverse set of target-binding ligands with the bromoacetamide end and an array of reporter molecules (e.g., fluorophores, biotin) via the propargyl end, large libraries can be generated efficiently. rsc.org This approach is particularly powerful for developing libraries of molecules like Proteolysis-Targeting Chimeras (PROTACs), where the linker length and composition are critical for efficacy. strath.ac.uk

High-Throughput Screening and Application: Automation is also crucial for the screening and validation of these chemical probes. nih.gov Robotic microscopy and high-content screening platforms can be programmed to perform complex cellular assays with minimal human intervention. nih.gov For example, an automated Fluorescence Recovery After Photobleaching (FRAP) system could be used to validate the cellular target engagement of probes built from the this compound linker in a high-throughput manner. optica.org Such automated workflows significantly increase the statistical power and reproducibility of experiments, enabling the rapid identification of potent and selective molecular tools from large libraries. nih.gov

| Stage | High-Throughput Approach | Application to this compound |

|---|---|---|

| Library Design | Computational modeling and virtual screening | Predict optimal ligands and reporter groups for synthesis. |

| Synthesis | Automated parallel synthesis on solid or solution phase | Generate large libraries of probes by varying moieties attached to the linker. strath.ac.uk |

| Purification & QC | Automated HPLC and mass spectrometry | Ensure the purity and identity of each compound in the library. |

| Screening | High-content imaging, automated FRAP, or proteomic platforms | Assess cellular activity, target engagement, and selectivity of the synthesized probes. nih.govoptica.org |

| Data Analysis | Machine learning and AI-driven data interpretation | Identify structure-activity relationships and prioritize hits for further development. tandfonline.com |

Development of Next-Generation Molecular Tools for Systems Biology and Chemical Biology Research

The unique bifunctionality of this compound positions it as a key component in the development of sophisticated, next-generation tools for dissecting complex biological systems. embl.org These tools enable researchers to move beyond static observations to dynamically perturb and visualize cellular processes with high precision.

Probes for Quantitative Proteomics: This linker is ideal for creating cysteine-reactivity probes used in chemical proteomics. researchgate.netsemanticscholar.org By attaching it to a protein of interest, the propargyl handle can be used to click on reporter tags for quantification by mass spectrometry, allowing for proteome-wide profiling of enzyme activity or drug occupancy. researchgate.net

Spatially-Resolved Biology: The linker can be used to construct probes for advanced imaging techniques that map the spatial organization of molecules within tissues. In methods like spatial transcriptomics, bifunctional linkers can help anchor reporter molecules to specific cellular targets, providing spatial context to gene expression data. wikipedia.org